(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two aromatic rings. These compounds are known for their photoisomerization properties, which make them useful in various applications such as molecular switches and photoresponsive materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene typically involves the following steps:
Formation of the But-3-en-1-yl ether: This can be achieved by reacting 4-hydroxyphenyl with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate.
Diazotization and Coupling: The next step involves the diazotization of 4-methoxyaniline using sodium nitrite and hydrochloric acid, followed by coupling with the previously formed But-3-en-1-yl ether.
Industrial Production Methods
Industrial production methods for azobenzenes often involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted azobenzenes with various functional groups.
Scientific Research Applications
Chemistry: Used as a photoresponsive material in molecular switches and sensors.
Biology: Studied for its potential use in controlling biological processes through light-induced isomerization.
Medicine: Investigated for its potential use in drug delivery systems that can be activated by light.
Industry: Used in the development of smart materials and coatings that respond to light.
Mechanism of Action
The mechanism of action of (E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)
Properties
CAS No. |
393841-55-9 |
---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
(4-but-3-enoxyphenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C17H18N2O2/c1-3-4-13-21-17-11-7-15(8-12-17)19-18-14-5-9-16(20-2)10-6-14/h3,5-12H,1,4,13H2,2H3 |
InChI Key |
RDSZNDWEBXPPKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.